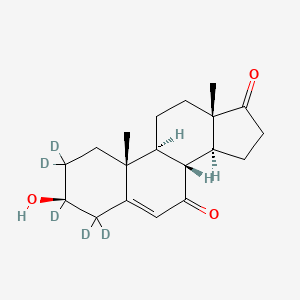
7-Ketodehydroepiandrosterone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ketodehydroepiandrosterone-d5: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of dehydroepiandrosterone, a steroid hormone produced by the adrenal glands. The compound is labeled with deuterium, which makes it useful in metabolic studies and other research areas where tracking the compound’s behavior in biological systems is essential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketodehydroepiandrosterone-d5 typically involves the selective degradation of plant-derived sterols, such as stigmasterol, followed by a series of chemical reactions. One common method includes the protection of the 3-hydroxyl group, followed by oxidation and reduction steps to introduce the ketone and deuterium labels .
Industrial Production Methods: Industrial production of this compound often employs microbial biotransformation techniques. For example, Mycobacterium species can convert phytosterols into dehydroepiandrosterone, which is then further processed to obtain the labeled compound . This method is advantageous due to its high yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ketodehydroepiandrosterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with deuterium.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterium gas or deuterated solvents.
Major Products: The major products formed from these reactions include various deuterated steroids and their derivatives, which are useful in metabolic and pharmacokinetic studies.
Aplicaciones Científicas De Investigación
Chemistry: 7-Ketodehydroepiandrosterone-d5 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of steroids.
Biology: In biological research, the compound is used to trace metabolic pathways and understand the role of dehydroepiandrosterone in various physiological processes.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in weight loss and metabolic regulation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a quality control standard.
Mecanismo De Acción
7-Ketodehydroepiandrosterone-d5 exerts its effects by interacting with various molecular targets and pathways. It binds to steroid receptors, including androgen and estrogen receptors, and can be metabolized into more potent sex hormones such as testosterone and estradiol . Additionally, it activates peroxisome proliferator-activated receptor alpha and other nuclear receptors, influencing gene expression and metabolic processes .
Comparación Con Compuestos Similares
7-Ketodehydroepiandrosterone: The non-labeled version of the compound.
Dehydroepiandrosterone: The parent compound from which 7-Ketodehydroepiandrosterone-d5 is derived.
7-Oxodehydroepiandrosterone: Another derivative with similar properties.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in research applications where understanding the compound’s behavior in biological systems is crucial.
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1/i5D2,9D2,12D |
Clave InChI |
KPRGOTLNGIBVFL-ZBXKQVHRSA-N |
SMILES isomérico |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


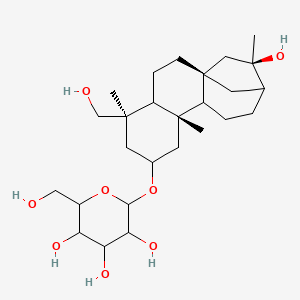
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
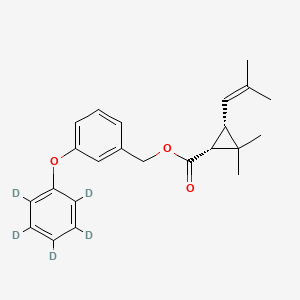
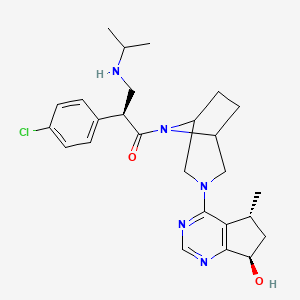
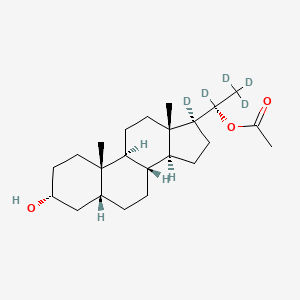
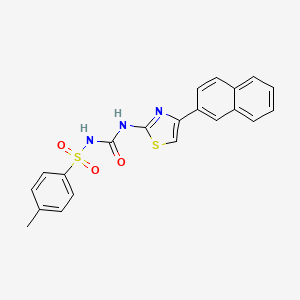
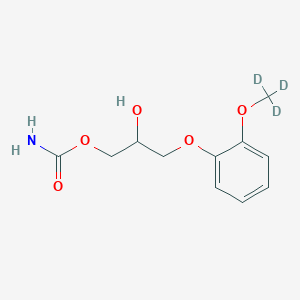
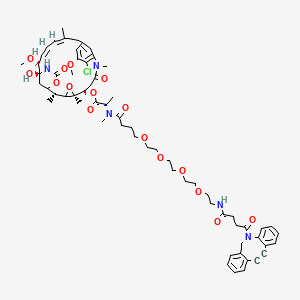
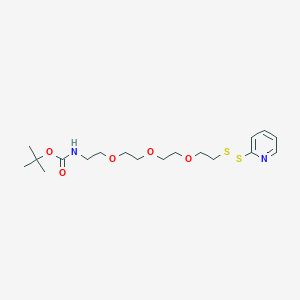
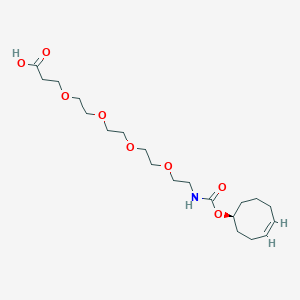
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
